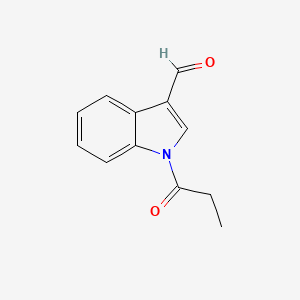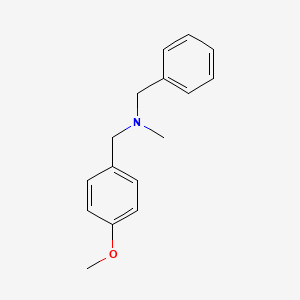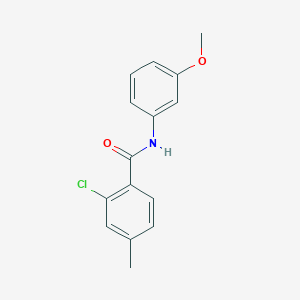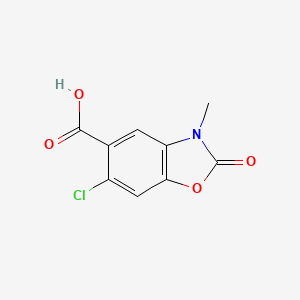![molecular formula C22H24N2O2 B5885343 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione, also known as MI-1, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. MI-1 has been shown to be effective in inhibiting the growth of various cancer cells in vitro and in vivo.
作用機序
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione inhibits the MDM2-p53 protein-protein interaction, which is a critical pathway for the regulation of the p53 tumor suppressor protein. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting the MDM2-p53 interaction, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione stabilizes p53 and promotes its transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of the HIF-1α transcription factor, which is involved in the regulation of cellular responses to hypoxia. Finally, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione is its specificity for the MDM2-p53 interaction. This specificity allows for the selective targeting of cancer cells while sparing normal cells. However, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and selective 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione analogs. Another direction is the investigation of the potential of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione as a combination therapy with other anti-cancer agents. Finally, the study of the anti-inflammatory activity of 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione may lead to its potential use in the treatment of various inflammatory diseases.
合成法
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process. The first step involves the preparation of 3-methyl-5-(4-methyl-1-piperidinyl)benzaldehyde from 3-methylbenzaldehyde and 4-methylpiperidine. The second step involves the reaction of 3-methyl-5-(4-methyl-1-piperidinyl)benzaldehyde with isatin to form the 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione precursor. The final step involves the reduction of the precursor to 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione using sodium borohydride.
科学的研究の応用
2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. 2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
2-[[3-methyl-5-(4-methylpiperidin-1-yl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-7-9-23(10-8-15)18-12-16(2)11-17(13-18)14-24-21(25)19-5-3-4-6-20(19)22(24)26/h3-6,11-13,15H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXCYCKRNCSQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Methyl-5-(4-methylpiperidin-1-yl)phenyl]methyl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)


![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)